- Preparation method of ciprofloxacin lactate from ciprofloxacin hydrochloridePreparation method of ciprofloxacin lactate and sodium chloride injectionPreparation of ciprofloxacin lactateChina, 1993, 24(11), 484-5,
Cas no 50-21-5 (Lactate)
The Lactate is a naturally occurring alpha-hydroxy acid that has been optimized for its efficacy in skin care applications. It demonstrates improved hydrating properties, enhancing skin elasticity and pliability while supporting collagen synthesis. Its non-irritating profile makes it suitable for use in various cosmetic formulations.

Lactate structure
Lactate 化学的及び物理的性質
名前と識別子
-
- DL-Lactic acid
- 2-Hydroxypropanoic acid
- Lactic acid
- Lactic acid, dl-
- Propanoic acid, 2-hydroxy-
- (RS)-2-Hydroxypropionsaeure
- 1-Hydroxyethanecarboxylic acid
- AI3-03130
- Acidum lacticum
- BRN 5238667
- CCRIS 2951
- Lactovagan
- Tonsillosan
- alpha-Hydroxypropionic acid
- Lactic acid solution
- LACTIC ACID, DL-(P)
- Lacticacid(Technical)
- 1-Hydroxyethane 1-carboxylic acid
- ACS
- Ethylidenelactic acid
- Kyselina 2-hydroxypropanova
- Kyselina mlecna
- Lactic Acid (AS)
- Milchsaure
- NSC 367919
- Ordinary lactic acid
- Propionic acid, 2-hydroxy-
- Purac FCC 80
- Racemic lactic acid
- α-Hydroxypropanoic acid
- α-Hydroxypropionic acid
- milk acid
- 2-Hydroxypropionic Acid
- Polylactic acid
- lactate
- Milchsaeure
- DL-Milchsaeure
- Lactic acid USP
- Aethylidenmilchsaeure
- Lacticum acidum
- Lactic acid (natural)
- (+/-)-Lactic acid
- Milchsau
- DL-Lacticacid
- Biolac
- SB44652
- 50-21-5
- Lactic acid, tech grade
- Lactic acid (JP17/USP)
- (R)-2-Hydroxy-propionic acid;H-D-Lac-OH
- NSC-367919
- FEMA Number 2611
- Lactic acid, natural, >=85%
- Lactic Acid, Racemic, USP
- Purac FCC 88
- NCGC00260004-01
- 26100-51-6
- FEMA No. 2611
- EC 200-018-0
- LACTIC ACID [WHO-IP]
- CHEMBL1200559
- DTXCID003192
- SB44647
- Lactic acid, meets USP testing specifications
- CHEBI:78320
- A877374
- Tox21_202455
- HY-B2227
- UNII-3B8D35Y7S4
- 3B8D35Y7S4
- Propanoic acid,2-hydroxy-,(.+/-.)-
- 33X04XA5AT
- Chem-Cast
- L-(+)-Lactic acid, 98%
- 4b5w
- DL-LACTIC ACID [MI]
- NSC367919
- 2-hydroxy-propionic acid
- E-270
- LACTIC ACID (EP MONOGRAPH)
- MFCD00004520
- EINECS 200-018-0
- (+/-)-2-hydroxypropanoic acid
- Propanoic acid, 2-hydroxy- (9CI)
- 2-Hydroxy-2-methylacetic acid
- HIPURE 88
- DL- LACTIC ACID [WHO-DD]
- lactasol
- 2 Hydroxypropanoic Acid
- LACTIC ACID, DL- [II]
- SY-83
- L-lactic acid or dl-lactic acid
- (.+/-.)-Lactic acid
- Propanoic acid, (+-)
- 1-hydroxyethane carboxylic acid
- STL282744
- LACTIC ACID (+-)
- (2RS)-2-Hydroxypropanoic acid
- E 270
- Kyselina mlecna [Czech]
- Lactic Acid, 85 Percent, FCC
- NCGC00257515-01
- INS-270
- DL-Lactic acid 90%, synthetic, meets the analytical specifications of Ph. Eur.
- D00111
- 2 Hydroxypropionic Acid
- (R)-Lactate;(R)-2-Hydroxypropionic acid;
- NCGC00090972-01
- AKOS000118855
- INS NO.270
- Tox21_111049_1
- 2-Hydroxypropionic acid, DL-Lactic acid
- BDBM23233
- Lactic acid [USP:JAN]
- DL- lactic acid
- DL-Milchsaure
- (+-)-LACTIC ACID
- MFCD00064266
- PROPANOIC ACID, 2-HYDROXY-, (2S)-, HOMOPOLYMER
- F71201
- Propanoic acid, hydroxy-
- LACTIC ACID (USP MONOGRAPH)
- CS-0021601
- NCGC00090972-03
- CAS-50-21-5
- Lactic Acid, 85 Percent, Reagent, ACS
- HSDB 800
- LACTIC ACID (II)
- Tox21_111049
- (RS)-2-hydroxypropanoic acid
- Lactic acid, Pharmaceutical Secondary Standard; Certified Reference Material
- .alpha.-Hydroxypropanoic acid
- Milchsaure [German]
- alpha-Hydroxypropanoic acid
- Cheongin Haejanghwan
- ACIDUM LACTICUM [WHO-IP LATIN]
- acido lactico
- Lactic acid, United States Pharmacopeia (USP) Reference Standard
- 26811-96-1
- 849585-22-4
- Lactic acid [JAN]
- EPA Pesticide Chemical Code 128929
- DL-Lactic acid, SAJ first grade, 85.0-92.0%
- L0226
- AKOS017278364
- Cheongin Haewoohwan
- BBL027466
- Tox21_303616
- EN300-19542
- Kyselina 2-hydroxypropanova [Czech]
- Lactic acid, 85%, FCC
- BC10F553-5D5D-4388-BB74-378ED4E24908
- Lurex
- EINECS 209-954-4
- DL-Lactic Acid (90%)
- DB-071134
- NCIOpen2_000884
- 152-36-3
- Lactic Acid, 10 Percent Solution
- DL-Lactic Acid (90per cent)
- DTXSID7023192
- DB04398
- 598-82-3
- DL-Lactic acid, LR, >=88%
- DL-Lactic acid, AR, >=88%
- DB-347146
- Dl-alpha-hydroxypropionic acid;2-hydroxypropionic acid
- 2-Hydroxypropionicacid
- DL-Lactic Acid, Racemic
- Q161249
- F2191-0200
- Lactate (TN)
- NCGC00090972-02
- Lactic acid,buffered
- DL-Lactic acid, ~90% (T)
- .alpha.-Hydroxypropionic acid
- DL-Lactic acid, JIS special grade, 85.0-92.0%
- Cheongin samrakhan
- (+-)-2-Hydroxypropanoic acid
- LACTIC ACID, DL-(II)
- Z104474158
- LACTICUM ACIDUM [HPUS]
- Lactic acid (7CI,8CI)
- C01432
- Lactate
-
- MDL: MFCD00004520
- インチ: 1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
- InChIKey: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
- ほほえんだ: O([H])C([H])(C(=O)O[H])C([H])([H])[H]
- BRN: 1209341
計算された属性
- せいみつぶんしりょう: 90.031694g/mol
- ひょうめんでんか: 0
- XLogP3: -0.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 90.031694g/mol
- 単一同位体質量: 90.031694g/mol
- 水素結合トポロジー分子極性表面積: 57.5Ų
- 重原子数: 6
- 複雑さ: 59.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- におい: Odorless
- Stability Shelf Life: Stable under recommended storage conditions.
- Temperature: When heated to decompositionit emits acrid smoke and irritating fumes.
- Viscosity: Viscosities of aqueous lactic acid at 25 °C: 1.042 mPa s (6.29 wt%), 1.752 mPa s (25.02 wt%), 4.68 mPa s (54.94 wt%), 36.9 mPa s (88.60 wt%)
- Heat of Combustion: 3615 cal/kg
- Dissociation Constants: pKa = 3.86 at 20 °C
- Taste: Mild acid taste and does not overpower weaker aromatic flavors
- 色と性状: 純品は無色または淡黄色の粘稠な液体で、酸味があり、吸湿性が強い。
- 密度みつど: 1.276 g/cm3
- ゆうかいてん: 18oC
- ふってん: 227.6°C at 760 mmHg
- フラッシュポイント: 109.9°C
- 屈折率: 1.4252-1.4272
- すいようせい: SOLUBLE
- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 57.53
- LogP: log Kow = -0.72
- ようかいせい: それは水、エタノール、グリセリンと随意に混合することができて、エーテルに溶けて、クロロホルム、石油エーテルと二硫化炭素に溶けません。
- まぐれ当たり: 3
- FEMA: 2611 | LACTIC ACID
- 酸性度係数(pKa): 3.08(at 100℃)
- かんど: 湿度に敏感である
- ひせんこうど: -0.05 º (c= neat 25 ºC)
- 濃度: 85 % (w/w)
- マーカー: 14,5336
Lactate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H315,H318
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:UN 1760
- WGKドイツ:2
- 危険カテゴリコード: 38-41
- セキュリティの説明: 26-39
- 福カードFコード:3
- RTECS番号:OD2800000
-
危険物標識:
- リスク用語:R34;R38;R41
- 危険レベル:8
- 包装グループ:III
- ちょぞうじょうけん:2-8°C
- 包装カテゴリ:III
- 危険レベル:8
- TSCA:Yes
- セキュリティ用語:S26-S39-S45-S36/37/39
Lactate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6945-100 mg |
Lactic acid |
50-21-5 | 98% | 100MG |
¥ 620 | 2023-07-11 | |
Cooke Chemical | A5262812-500G |
DL-Lactic acid , ACS |
50-21-5 | ≥85% | 500g |
RMB 96.00 | 2025-02-20 | |
TRC | L113490-500g |
DL-Lactic Acid (90%) |
50-21-5 | 500g |
$ 230.00 | 2023-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36415-100g |
Lactic acid, ACS, 85.0-90.0% aq. soln. |
50-21-5 | 85.0-90.0% | 100g |
¥332.00 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033829-2.5kg |
Lactate |
50-21-5 | 90% | 2.5kg |
¥ŹŎȋ | 2023-07-25 | |
abcr | AB208065-100g |
DL-Lactic acid, ACS, 85.0-90.0% aqueous solution; . |
50-21-5 | 100g |
€60.80 | 2025-02-18 | ||
abcr | AB207669-500 ml |
Lactic acid, 1.0N Standardized Solution; . |
50-21-5 | 500 ml |
€104.40 | 2023-09-14 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W261106-1KG-K |
Lactate |
50-21-5 | 85%, FCC | 1KG |
1029.64 | 2021-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | L0226-500G |
DL-Lactic Acid |
50-21-5 | >85.0%(T) | 500g |
¥285.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L108839-2.5kg |
Lactate |
50-21-5 | AR,85-90% | 2.5kg |
¥345.90 | 2023-09-02 |
Lactate 合成方法
ごうせいかいろ 1
はんのうじょうけん
リファレンス
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- Preparation of norfloxacin lactateGuangxi Huagong, 1997, 26(1), 15-17,
ごうせいかいろ 3
ごうせいかいろ 4
はんのうじょうけん
1.1R:CaCl2, R:R:NaHCO3, R:K2HPO4, R:NaCl, R:MgSO4, R:NaH2PO4, S:H2O, 12 h, 37°C, pH 7.0
リファレンス
- Determination of metabolites involved in fermentative succinic acid production from glucose, glycerol and crude glycerin by HPLC methodologyRevista Mexicana de Ingenieria Quimica, 2020, 19(2), 653-667,
ごうせいかいろ 5
はんのうじょうけん
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
リファレンス
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure CelluloseACS Catalysis, 2023, 13(12), 7929-7941,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
はんのうじょうけん
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
リファレンス
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2Journal of Physical Chemistry C, 2022, 126(37), 15651-15661,
ごうせいかいろ 9
はんのうじょうけん
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
リファレンス
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Calcium carbonate Solvents: Water ; 15 min, 115 °C
1.2 Reagents: Calcium hydroxide Solvents: Water ; 16 h, pH 6.2, 52 °C
1.2 Reagents: Calcium hydroxide Solvents: Water ; 16 h, pH 6.2, 52 °C
リファレンス
Efficient calcium lactate production by fermentation coupled with crystallization-based in situ product removal
Bioresource Technology,
2014,
163,
33-39
,
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
はんのうじょうけん
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
リファレンス
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
ごうせいかいろ 15
はんのうじょうけん
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
リファレンス
- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acidNew Journal of Chemistry, 2022, 46(39), 18744-18750,
ごうせいかいろ 16
はんのうじょうけん
1.1R:K2HPO4, R:(NH4)2SO4, R:CaCl2, R:R:R:KH2PO4, R:NiCl2 •6H2O, R:R:ZnCl2, R:R:FeSO4, R:R:CuCl2 •2H2O, R:KCl, R:Na2SO4, R:NH4Cl, S:H2O, 15 min, 121°C, pH 7
リファレンス
- The effect of crude glycerol impurities on 1,3-propanediol biosynthesis by Klebsiella pneumoniae DSMZ 2026Renewable Energy, 2020, 153, 1418-1427,
ごうせいかいろ 17
はんのうじょうけん
1.1C:H2SO4, S:H2O, 1 h, 100°C
リファレンス
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 CatalystCatalysts, 2023, 13(2), 349,
ごうせいかいろ 18
ごうせいかいろ 19
はんのうじょうけん
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
リファレンス
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acidJournal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187,
Lactate Raw materials
- Lignin
- D(+)-Glucose
- D(+)-Xylose
- D-Galacturonic acid
- D-Fructose
- Sulfate Lignin
- Hemicellulase
- Dihydroxyacetone
- Cellulose
- D-Glucuronic Acid
- D(+)-Mannose
- Glycerol
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- D-Galactose
- Lignocellulose
Lactate Preparation Products
- Vanillic acid (121-34-6)
- propanedioic acid (141-82-2)
- DL-Glyceraldehyde (56-82-6)
- Guaiacol (90-05-1)
- Pyruvaldehyde (78-98-8)
- L(+)-Tartaric acid (87-69-4)
- Hydroxymalonic Acid (80-69-3)
- Fumaric acid (110-17-8)
- Syringaldehyde (134-96-3)
- 5-Hydroxymethylfurfural (67-47-0)
- Malic acid (6915-15-7)
- Citric acid (77-92-9)
- Lactate (50-21-5)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-oxopentanoic acid (123-76-2)
- Dihydroxyacetone (96-26-4)
- 1,3-Propanediol (504-63-2)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- Lactate calcium (814-80-2)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Norfloxacin (70458-96-7)
- Butanoic acid,2-hydroxy- (600-15-7)
- Oxalic acid (144-62-7)
- 2-hydroxyacetic acid (79-14-1)
- Ciprofloxacin (85721-33-1)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- butanedioic acid (110-15-6)
- Pyruvic acid (127-17-3)
Lactate 関連文献
-
Mohamed Ali Abdel-Rahman,Yukihiro Tashiro,Takeshi Zendo,Kenji Sonomoto RSC Adv. 2013 3 8437
-
Izabela Steinborn-Rogulska,Pawe? Parzuchowski,Gabriel Rokicki Polym. Chem. 2014 5 5412
-
Ying Wang,Mohamed Ali Abdel-Rahman,Yukihiro Tashiro,Yaotian Xiao,Takeshi Zendo,Kenji Sakai,Kenji Sonomoto RSC Adv. 2014 4 22013
-
Mamata Singhvi,Digambar Gokhale RSC Adv. 2013 3 13558
-
Xinhe Wu,Duoduo Gao,Huogen Yu,Jiaguo Yu Nanoscale 2019 11 9608
-
Mamata Singhvi,Digambar Gokhale RSC Adv. 2013 3 13558
-
Meng Xia,Wenjie Dong,Zheng Shen,Shaoze Xiao,Wenbo Chen,Minyan Gu,Yalei Zhang Sustainable Energy Fuels 2020 4 5327
-
Susanne Lux,Matth?us Siebenhofer Catal. Sci. Technol. 2013 3 1380
-
Yan-Wu Zhao,Xian-Ming Zhang J. Mater. Chem. C 2020 8 4453
-
Michiel Dusselier,Pieter Van Wouwe,Annelies Dewaele,Ekaterina Makshina,Bert F. Sels Energy Environ. Sci. 2013 6 1415
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:50-21-5)Lactic acid

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Jiangsu Xinsu New Materials Co., Ltd
(CAS:50-21-5)

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ